molecular formula C11H12N4O3S B570500 Sulfamethoxypyridazine-d3 CAS No. 1172846-03-5

Sulfamethoxypyridazine-d3

Cat. No.: B570500
CAS No.: 1172846-03-5
M. Wt: 283.32
InChI Key: VLYWMPOKSSWJAL-FIBGUPNXSA-N
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Description

Sulfamethoxypyridazine-d3 is a deuterium-labeled derivative of Sulfamethoxypyridazine, a sulfonamide antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling allows for precise quantitation and tracing in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxypyridazine-d3 involves the incorporation of deuterium atoms into the Sulfamethoxypyridazine molecule. One common method is the reaction of 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide with deuterated reagents under controlled conditions . The reaction typically requires a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) and a deuterium source like deuterium oxide (D2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acidic medium.

    Reduction: Sodium borohydride (NaBH4), methanol.

    Substitution: Nucleophiles like amines or thiols, basic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Sulfamethoxypyridazine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic research and analytical chemistry .

Properties

CAS No.

1172846-03-5

Molecular Formula

C11H12N4O3S

Molecular Weight

283.32

IUPAC Name

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3

InChI Key

VLYWMPOKSSWJAL-FIBGUPNXSA-N

SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3;  3-Methoxy-6-sulfanilamidopyridazine-d3;  6-Sulfanilamido-3-methoxypyridazine-d3;  Sultirene-d3;  N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3;  Paramid-d3;  Paramid Supra-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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